3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with a unique structure that includes a triazine ring, a hydrazine moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the formation of the hydrazone intermediate. This intermediate then undergoes cyclization to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the hydrazone linkage, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the hydrazine moiety, while reduction can produce various reduced forms of the triazine ring.
Scientific Research Applications
3-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is crucial in its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,3-TRIAZIN-5-ONE: A closely related compound with a similar structure but differing in the triazine ring configuration.
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: Another compound with a hydrazine moiety and dimethoxyphenyl group, but with a thiazolidinone ring instead of a triazine ring.
Uniqueness
The uniqueness of 3-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific triazine ring structure combined with the dimethoxyphenyl and hydrazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N5O3 |
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Molecular Weight |
289.29 g/mol |
IUPAC Name |
3-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H15N5O3/c1-8-12(19)15-13(18-16-8)17-14-7-9-6-10(20-2)4-5-11(9)21-3/h4-7H,1-3H3,(H2,15,17,18,19)/b14-7+ |
InChI Key |
JIUSBWYRSWYABV-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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